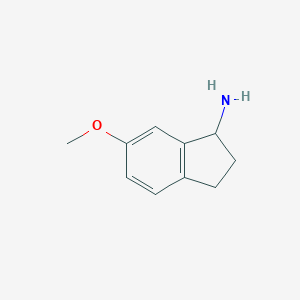

6-甲氧基-2,3-二氢-1H-茚-1-胺

描述

Synthesis Analysis

The synthesis of compounds similar to 6-Methoxy-2,3-dihydro-1H-inden-1-amine involves complex reactions that yield structurally diverse molecules. For instance, Kumar et al. (2013) described the synthesis of a library of novel trans 6-methoxy-1,1-dimethyl-2-phenyl-3-aryl-2,3-dihydro-1H-inden-4-yloxy alkyl amines, showcasing the antimycobacterial activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. The compounds exhibited minimal inhibitory concentrations (MICs) ranging from 1.56 to 6.25 μg/ml, demonstrating significant biological activity (Kumar et al., 2013).

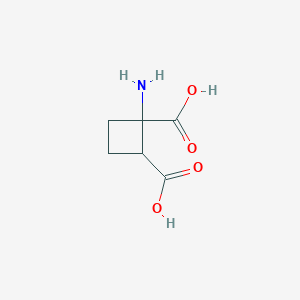

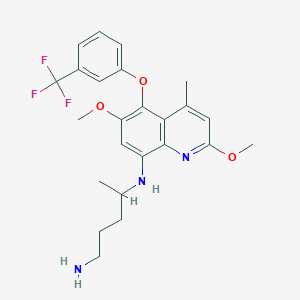

Molecular Structure Analysis

The molecular structure of 6-Methoxy-2,3-dihydro-1H-inden-1-amine and its derivatives has been extensively studied using various analytical techniques. These studies have provided valuable insights into the tautomerism and alkylation reactions of related compounds. For example, Roggen and Gundersen (2008) investigated the synthesis, tautomerism, and alkylation of N-methoxy-9-methyl-9H-purin-6-amines, highlighting the significant variations in the amino/imino tautomer ratio among the compounds (Roggen & Gundersen, 2008).

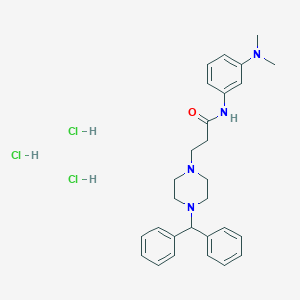

Chemical Reactions and Properties

6-Methoxy-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including electrophilic substitution and nucleophilic addition, which significantly influence its chemical properties. The reactivity of similar compounds has been documented, such as the Michael type addition of an amine to 6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(6H)-one, leading to derivatives with potent antimicrobial and anticoccidial activities (Georgiadis, 1976).

科学研究应用

-

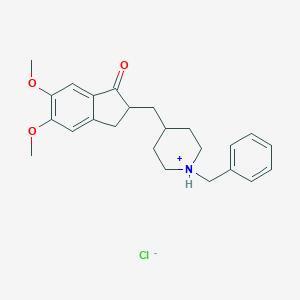

Antibacterial and Antifungal Studies

- Field : Medicinal Chemistry

- Application : Halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives have been synthesized and studied for their antibacterial and antifungal properties .

- Methods : A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .

- Results : The synthesized compounds have been tested for their antimicrobial activities against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .

-

Biological Potential of Indole Derivatives

- Field : Pharmacology

- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Methods : Various scaffolds of indole have been synthesized for screening different pharmacological activities .

- Results : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

安全和危害

属性

IUPAC Name |

6-methoxy-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-8-4-2-7-3-5-10(11)9(7)6-8/h2,4,6,10H,3,5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYGIPIBKCOYHFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC2N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432785 | |

| Record name | 6-Methoxy-1-Indanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-2,3-dihydro-1H-inden-1-amine | |

CAS RN |

103028-81-5 | |

| Record name | 6-Methoxy-1-Indanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

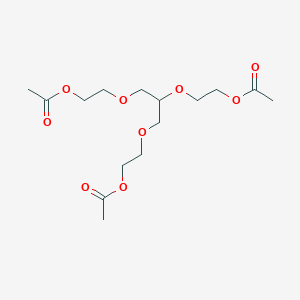

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[Chloro(dimethyl)silyl]-3-fluoropyridine](/img/structure/B11933.png)

![6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B11934.png)